
4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. The name suggests it contains a quinoxalinone core, which is a type of heterocyclic compound . It also seems to have an isopropylphenyl group attached, which is a common motif in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .科学的研究の応用
Antitumor Applications
Isoindoloquinoxalines have shown notable antineoplastic activity, particularly in treating various human tumor cell lines. For instance, compounds like 4a-e, including derivatives similar to 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, have exhibited significant effectiveness, with GI50 values in the low micromolar or submicromolar range. One specific compound, 4c, achieved nanomolar concentrations effective on 88% of the 59 tested cell lines. These compounds induce cell cycle arrest in the G2/M phase, apoptosis, mitochondrial depolarization, reactive oxygen species generation, and activation of caspases-3 and -9. They also inhibit microtubule assembly and act as topoisomerase I inhibitors, showcasing their potential as dual-inhibitor antitumor agents (Diana et al., 2008).
Anticonvulsant Applications
Quinoxalin-2(1H)-one derivatives, including structures similar to this compound, have been evaluated for their anticonvulsant activity. These compounds are proposed to work as antagonists of the AMPA receptor. Compounds like 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones have shown high binding affinities toward the AMPA receptor and demonstrated significant anticonvulsant activities in experimental models. Some of these compounds have shown relative potencies comparable to diazepam, indicating their potential as effective anticonvulsant agents (El-Helby et al., 2017).
Corrosion Inhibition
Quinoxaline compounds, such as this compound, have been studied for their corrosion inhibition properties. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines to determine their relationship with inhibition efficiency. These studies help understand how the molecular structure of quinoxalines affects their ability to inhibit corrosion, particularly in metals like copper in nitric acid media. Theoretical results have been found consistent with experimental data, highlighting their potential application in corrosion prevention technologies (Zarrouk et al., 2014).
特性
IUPAC Name |
4-[2-(4-propan-2-ylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)15-9-7-14(8-10-15)11-19(23)21-12-18(22)20-16-5-3-4-6-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYVEXMVCYYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
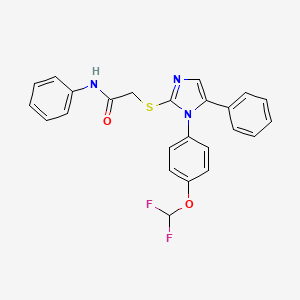
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)
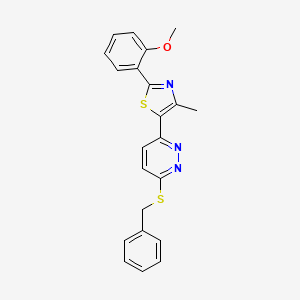
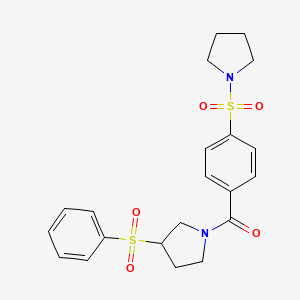
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)
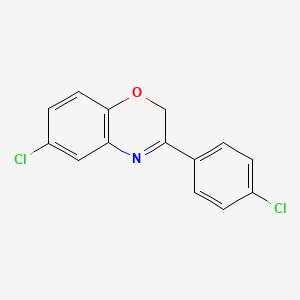
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)
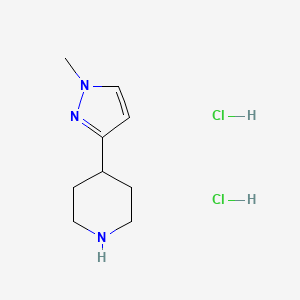


![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)